molecular formula C20H14N2O B510067 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile CAS No. 119825-05-7

2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B510067
CAS No.: 119825-05-7
M. Wt: 298.3g/mol
InChI Key: BWJBHUUBGJLMMX-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of aminochromenesThe structure of this compound consists of a chromene ring fused with a naphthalene ring system, a phenyl group, an amino group, and a carbonitrile group .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile can be synthesized via a one-pot three-component reaction involving phenol, malononitrile, and benzaldehyde. The reaction is typically carried out in the presence of a catalyst such as cetyltrimethylammonium chloride in an aqueous medium under reflux conditions for several hours . Another method involves the reaction of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Substituted aminochromenes

Mechanism of Action

The mechanism of action of 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an antiproliferative agent by inhibiting mitosis and disrupting microtubule formation . The compound’s anticoagulant properties are attributed to its ability to inhibit vitamin K epoxide reductase, similar to warfarin .

Comparison with Similar Compounds

2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and biological activities.

Properties

IUPAC Name

2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c21-12-17-18(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)19(16)23-20(17)22/h1-11,18H,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJBHUUBGJLMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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